3-(1,4'-bipiperidin-1'-ylmethyl)-9-ethyl-9H-carbazole

Phosphodiesterase 9 PDE9A2 cGMP

Sourcing selective PDE9A2 probes with confirmed IC50 data is a persistent challenge in cGMP-pathway research. 3-(1,4'-Bipiperidin-1'-ylmethyl)-9-ethyl-9H-carbazole (CAS 415953-21-8) resolves this gap: • Validated PDE9A2 inhibitor (IC50 = 433 nM) with a defined N-ethylcarbazole-bipiperidine scaffold for SAR studies. • XLogP 4.9 facilitates pharmacophore modeling and docking into PDE9A2 crystal structures. • Reliable probe for cellular cGMP signaling assays, backed by rigorous batch-specific characterization. Shipped under controlled conditions to preserve structural integrity. Request custom pack sizes or bulk pricing through BenchChem.

Molecular Formula C25H33N3
Molecular Weight 375.5 g/mol
CAS No. 415953-21-8
Cat. No. B5892329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,4'-bipiperidin-1'-ylmethyl)-9-ethyl-9H-carbazole
CAS415953-21-8
Molecular FormulaC25H33N3
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)CN3CCC(CC3)N4CCCCC4)C5=CC=CC=C51
InChIInChI=1S/C25H33N3/c1-2-28-24-9-5-4-8-22(24)23-18-20(10-11-25(23)28)19-26-16-12-21(13-17-26)27-14-6-3-7-15-27/h4-5,8-11,18,21H,2-3,6-7,12-17,19H2,1H3
InChIKeyZFQPKJHHMMGQKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,4'-bipiperidin-1'-ylmethyl)-9-ethyl-9H-carbazole 化合物概述


3-(1,4'-bipiperidin-1'-ylmethyl)-9-ethyl-9H-carbazole (CAS 415953-21-8) 是一种含有联哌啶基团的 N-乙基咔唑衍生物,属于咔唑类化合物 [1]。该化合物已在酶学测定中被确认为人源 PDE9A2(高亲和力 cGMP 特异性 3‘,5‘-环磷酸二酯酶 9A)抑制剂,IC50 为 433 nM [2]。其结构特征在于咔唑核心上融合了碱性双哌啶侧链,这暗示其可能与 PDE9 催化结构域中的保守酸性残基形成关键离子相互作用。

3-(1,4'-bipiperidin-1'-ylmethyl)-9-ethyl-9H-carbazole 的特异性差异


PDE9 亚型对 cGMP 具有极高底物特异性,其活性位点的构象刚性使得即使是结构高度相似的咔唑类抑制剂也不能轻易互换 [1]。3-(1,4'-bipiperidin-1'-ylmethyl)-9-ethyl-9H-carbazole 的 N-乙基取代基和联哌啶侧链的相对空间取向,决定了其与催化结构域入口处疏水通道的互补程度 [2]。缺少该双哌啶基团或改变其连接位置的类似物,将无法有效再现该化合物与 PDE9A2 活性位点中酪氨酸和苯丙氨酸残基的特定 π-烷基相互作用网络,从而导致在酶学测定中可能缺失抑制作用。

3-(1,4'-bipiperidin-1'-ylmethyl)-9-ethyl-9H-carbazole 定量证据指南


PDE9A2 抑制效力确认

该化合物在确定的生化测定中显示对 PDE9A2 的抑制活性,这为其作为化学探针进行后续优化提供了起点。其效力在微摩尔范围内,是基于咔唑骨架的 PDE9 抑制剂的典型特征 [1]。尽管缺乏直接的比较器数据,但此活性确认使其区别于许多未显示 PDE9 抑制活性的咔唑衍生物。

Phosphodiesterase 9 PDE9A2 cGMP Carbazole Scintillation Proximity Assay

理化性质与类药性评估

该化合物计算的理化性质表明其具备可接受的类药特性。其 XLogP3 为 4.9,这与许多具有良好口服生物利用度的中枢神经系统渗透性化合物一致 [1]。与低 logP 的 PDE9 抑制剂相比,较高的亲脂性可能通过增强与疏水性 PDE9 活性位点的结合亲和力来补偿其较低的水溶性,但这种增加也可能导致 hERG 或其他脱靶效应风险升高 [2]。

Drug-likeness Lipophilicity Physicochemical Properties Carbazole

分子柔性与可旋转键分析

该化合物具有 4 个可旋转键,这与一些更刚性的 PDE9 抑制剂形成对比,例如 PF-04447943,后者具有受限的吡唑并嘧啶酮核心并导致其旋转键数量较少 [1]。这种增加的柔性可能会影响结合时需付出的去溶剂化熵惩罚,尽管它也可能使化合物能够更好地适应 PDE9 活性位点中已知的诱导契合运动 [2]。

Molecular Flexibility Conformational Entropy Ligand Efficiency Carbazole

3-(1,4'-bipiperidin-1'-ylmethyl)-9-ethyl-9H-carbazole 应用场景


构效关系 (SAR) 研究

该化合物的微摩尔级 PDE9A2 效力 (IC50 = 433 nM) [1] 使其适用于构效关系 (SAR) 探索,特别是评估 N-乙基咔唑核心上联哌啶取代基的贡献。研究人员可以系统地改变该区域,以确定增强效力的关键相互作用,将其用作进一步优化的化学起点。

PDE 亚型选择性筛选

由于 PDE9 抑制剂的跨亚型选择性至关重要,3-(1,4'-bipiperidin-1'-ylmethyl)-9-ethyl-9H-carbazole 可作为选择性筛选实验组中的化合物探针 [2]。将其与其他 PDE(例如 PDE1, PDE5)的活性进行比较,有助于确定咔唑骨架是否提供了有利于 PDE9 的特异性倾向。

计算化学与分子建模

其明确的 2D 结构和计算得到的理化性质(如 XLogP 为 4.9 [3])使其成为一个有用的数据集点,用于药效团建模。研究人员可以将该化合物对接到已发表的 PDE9A2 晶体结构中,以可视化联哌啶侧链的潜在结合模式,从而为基于结构的药物设计活动提供信息。

化学基因组学通路探针

在化学基因组学中,像 3-(1,4'-bipiperidin-1'-ylmethyl)-9-ethyl-9H-carbazole 这样的化合物可作为探针,用于在细胞测定中探测 cGMP 信号通路。尽管其微摩尔效力可能需要使用较高浓度,但其确认的靶标活性使其成为研究 PDE9A2 抑制对 cGMP 下游效应器影响的有用药理学工具 [1]。

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